2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
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Description
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C21H17F3N4O3 and its molecular weight is 430.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.12527490 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine, which plays a significant role in the transmission of nerve signals in the brain. Inhibition of AChE leads to an increase in acetylcholine concentration, enhancing cholinergic function .
Mode of Action
The compound interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction inhibits the activity of AChE, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. The increased concentration of acetylcholine enhances the transmission of nerve signals in the brain . This mechanism is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of AChE, leading to an increased concentration of acetylcholine . On a cellular level, this can enhance cholinergic neurotransmission, potentially improving cognitive function in conditions characterized by acetylcholine deficiency .
Properties
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O3/c1-2-19-26-27-20(30-19)17-11-13-5-3-4-6-16(13)28(17)12-18(29)25-14-7-9-15(10-8-14)31-21(22,23)24/h3-11H,2,12H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHQRJBYZTUNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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